molecular formula C23H23FN6O3 B12192740 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12192740
M. Wt: 450.5 g/mol
InChI Key: MMFVSESHURHQHY-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various functional groups such as acetyl, cyclopropyl, and pyrimidinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group:

    Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Piperazine Ring Formation: The piperazine ring can be formed through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.

    Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Pyrimidinyl Substitution: The pyrimidinyl group can be introduced through nucleophilic aromatic substitution reactions involving pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperazine ring can yield N-oxides, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes, receptors, and other biomolecules. This helps in elucidating its mechanism of action and potential therapeutic applications.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.

    Levofloxacin: Another fluoroquinolone antibiotic with a similar structure but different stereochemistry.

    Moxifloxacin: A fluoroquinolone with additional methoxy and cyclopropyl groups.

Uniqueness

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, acetyl group, and pyrimidinyl group differentiates it from other fluoroquinolones, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

Molecular Formula

C23H23FN6O3

Molecular Weight

450.5 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-pyrimidin-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C23H23FN6O3/c1-14(31)28-7-9-29(10-8-28)20-12-19-16(11-18(20)24)21(32)17(13-30(19)15-3-4-15)22(33)27-23-25-5-2-6-26-23/h2,5-6,11-13,15H,3-4,7-10H2,1H3,(H,25,26,27,33)

InChI Key

MMFVSESHURHQHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NC=CC=N4)C5CC5)F

Origin of Product

United States

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